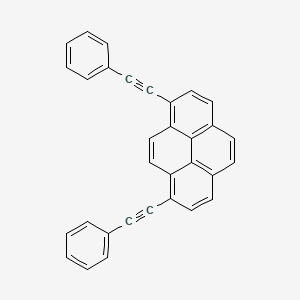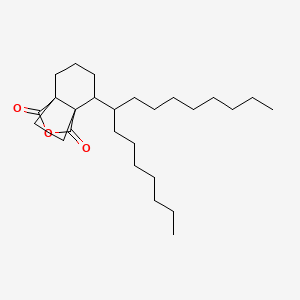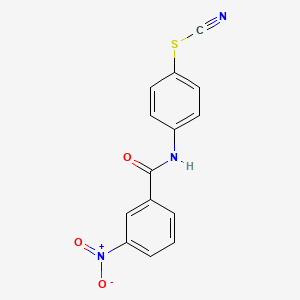
4-(3-Nitrobenzamido)phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrobenzamido)phenyl thiocyanate is an organic compound that features both a nitrobenzamido group and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of thiocyanates, including this compound, often involves the use of alkyl halides and alkali thiocyanates in aqueous media. This method is efficient and allows for the production of thiocyanates in high yields .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzamido)phenyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkali thiocyanates and alkyl halides are commonly used.
Reduction: Reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted thiocyanates.
Reduction: Products include amines.
Oxidation: Products include sulfonyl derivatives.
Scientific Research Applications
4-(3-Nitrobenzamido)phenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzamido)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The thiocyanate group can also interact with proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Phenyl thiocyanate
- Phenyl isothiocyanate
- 4-Nitrophenyl thiocyanate
Uniqueness
4-(3-Nitrobenzamido)phenyl thiocyanate is unique due to the presence of both a nitrobenzamido group and a thiocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
85296-15-7 |
|---|---|
Molecular Formula |
C14H9N3O3S |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
[4-[(3-nitrobenzoyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C14H9N3O3S/c15-9-21-13-6-4-11(5-7-13)16-14(18)10-2-1-3-12(8-10)17(19)20/h1-8H,(H,16,18) |
InChI Key |
IXPCHQWZTKYDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



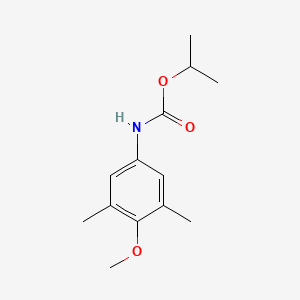
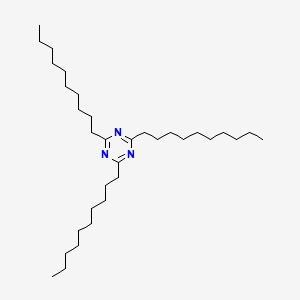

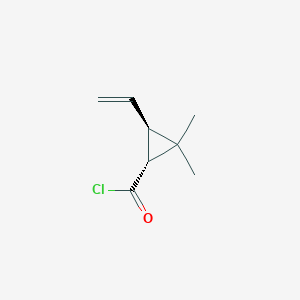
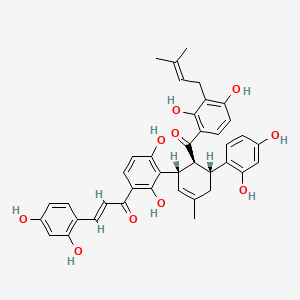

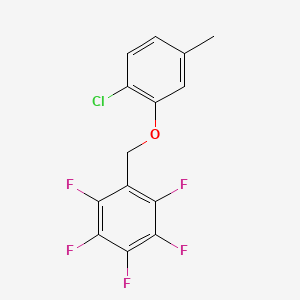
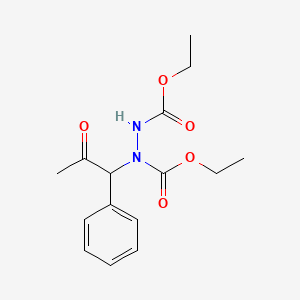

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

